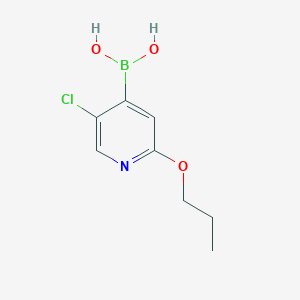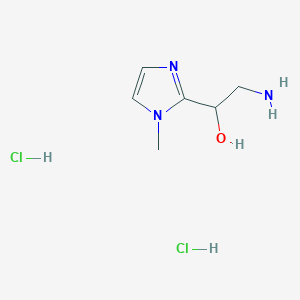
2-Methoxy-5-(prop-2-en-1-yl)pyridine
Vue d'ensemble
Description
2-Methoxy-5-(prop-2-en-1-yl)pyridine is an organic compound with the molecular formula C9H11NO. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a prop-2-en-1-yl group at the 5-position. This compound is known for its applications in various fields, including chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(prop-2-en-1-yl)pyridine typically involves the alkylation of 2-methoxypyridine with an appropriate allylating agent. One common method is the reaction of 2-methoxypyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-5-(prop-2-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the allyl group to a propyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2-Methoxy-5-(propyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-5-(prop-2-en-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(prop-2-en-1-yl)pyridine involves its interaction with specific molecular targets. The methoxy and allyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
2-Methoxypyridine: Lacks the allyl group, making it less reactive in certain chemical reactions.
5-Allylpyridine: Lacks the methoxy group, affecting its solubility and reactivity.
2,6-Dimethoxypyridine: Contains an additional methoxy group, altering its chemical properties.
Uniqueness: 2-Methoxy-5-(prop-2-en-1-yl)pyridine is unique due to the presence of both methoxy and allyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
2-methoxy-5-prop-2-enylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-4-8-5-6-9(11-2)10-7-8/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLOKUBKCRMJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Aminomethyl)oxan-4-yl]methanamine](/img/structure/B3220475.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B3220497.png)
![(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B3220504.png)


![7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B3220553.png)
![Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'](/img/structure/B3220560.png)
![8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3220566.png)

![Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3220569.png)


